molecular formula CHNO B1193903 Cyanic acid CAS No. 420-05-3

Cyanic acid

Cat. No.: B1193903
CAS No.: 420-05-3
M. Wt: 43.025 g/mol
InChI Key: XLJMAIOERFSOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanate, also known as Cyanic acid or [C(N)OH], is classified as a cyanate. Cyanates are organic compounds containing the cyanate functional group with the formula [OCN]-. Cyanate is considered a soluble (in water), acidic compound. Cyanate may be a unique E. coli metabolite. The cyanate ion is an anion consisting of one oxygen atom, one carbon atom, and one nitrogen atom, [OCN], in that order. The cyanate ion possesses 1 unit of negative charge, borne mainly by the nitrogen atom. In organic compounds the cyanate group is a functional group. ;  The cyanate ion is an ambident nucleophile in nucleophilic substitution because it can react to form an alkyl cyanate R-OCN (exception) or an alkyl isocyanate R-NCO (rule). Aryl cyanates (C6H5OCN) can be formed by a reaction of phenol with cyanogen chloride (ClCN) in the presence of a base. The cyanate ion is relatively non-toxic in comparison with cyanides. Use of this fact is made in cyanide decontamination processes where a permanganate oxidation converts toxic cyanide to safer cyanate. Cyanate can be decomposed by the enzyme cyanate lyase (or cyanase), which is found in bacteria and plants. In particular cyanate can be decomposed to carbamate (ammonia) and carbon dioxide. Alternately the same enzyme can be used to synthesize cyanate using carbamate and carbon dioxide.
This compound is a one-carbon compound and a pseudohalogen oxoacid. It is a conjugate acid of a cyanate. It is a tautomer of an isothis compound.

Properties

CAS No.

420-05-3

Molecular Formula

CHNO

Molecular Weight

43.025 g/mol

IUPAC Name

cyanic acid

InChI

InChI=1S/CHNO/c2-1-3/h3H

InChI Key

XLJMAIOERFSOGZ-UHFFFAOYSA-N

SMILES

C(#N)O

Canonical SMILES

C(#N)O

melting_point

-86.0 °C

420-05-3
71000-82-3

physical_description

Solid

vapor_pressure

812.46 mmHg

Origin of Product

United States

Synthesis routes and methods

Procedure details

under conditions sufficient to prepare the urea condensation mixture of cyanuric acid and cyamelide. The urea is first heated to produce isocyanuric acid and/or cyanic acid then reacted with urea to form biuret then further heated to form a mixture of cyanuric acid and cymelide.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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